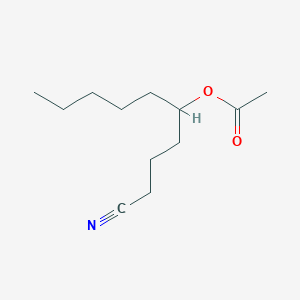
1-Cyanononan-4-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyanononan-4-YL acetate is an organic compound with the molecular formula C11H19NO2 It is a derivative of nonane, featuring a cyano group (-CN) and an acetate group (-OCOCH3) attached to the fourth carbon of the nonane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyanononan-4-YL acetate can be synthesized through several methods. One common approach involves the reaction of nonan-4-ol with acetic anhydride in the presence of a catalyst such as pyridine to form nonan-4-yl acetate. This intermediate can then be treated with cyanogen bromide (BrCN) to introduce the cyano group, yielding this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyanononan-4-YL acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield nonan-4-ol and acetic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Hydrolysis: Nonan-4-ol and acetic acid.
Reduction: 1-Aminononan-4-yl acetate.
Substitution: Various substituted nonan-4-yl acetates depending on the nucleophile used.
Applications De Recherche Scientifique
1-Cyanononan-4-YL acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and nitrile reduction.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Cyanononan-4-YL acetate depends on the specific reaction it undergoes. For example:
Hydrolysis: The ester bond is cleaved by nucleophilic attack of water, leading to the formation of nonan-4-ol and acetic acid.
Reduction: The cyano group is reduced to an amine through the transfer of hydride ions from the reducing agent.
Substitution: The acetate group is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Comparaison Avec Des Composés Similaires
1-Cyanononan-4-YL acetate can be compared with other similar compounds such as:
Nonan-4-yl acetate: Lacks the cyano group, making it less reactive in certain chemical reactions.
1-Cyanononan-4-ol: Lacks the acetate group, affecting its solubility and reactivity.
1-Cyanononan-4-yl chloride: Contains a chloride group instead of an acetate group, leading to different reactivity patterns.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
89701-69-9 |
|---|---|
Formule moléculaire |
C12H21NO2 |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
1-cyanononan-4-yl acetate |
InChI |
InChI=1S/C12H21NO2/c1-3-4-5-8-12(15-11(2)14)9-6-7-10-13/h12H,3-9H2,1-2H3 |
Clé InChI |
FUFNHOPRLIHCMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCC#N)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


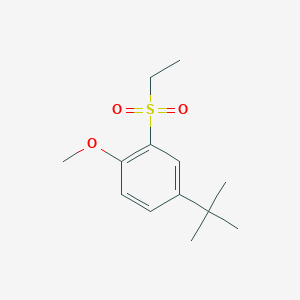
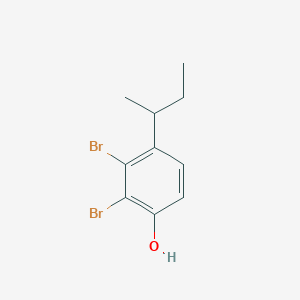
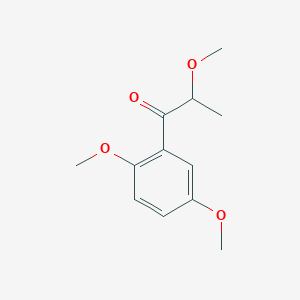
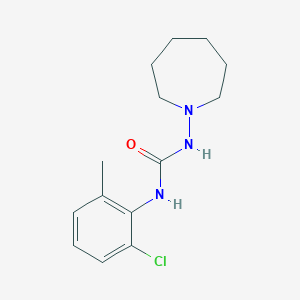
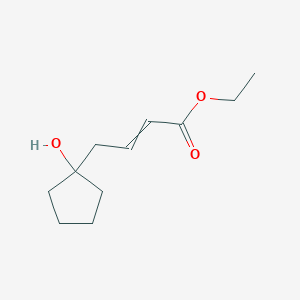

![5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14394415.png)
![Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14394422.png)
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide](/img/structure/B14394424.png)

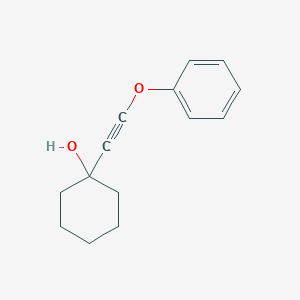
![4-Bromo-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14394451.png)
![4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline](/img/structure/B14394466.png)
![N-Butyl-N-[(3-chlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14394475.png)
